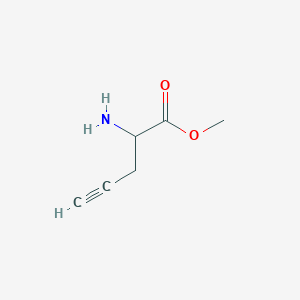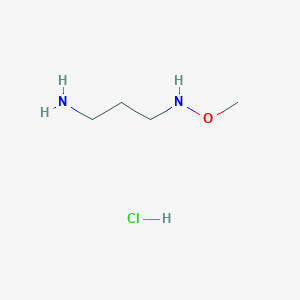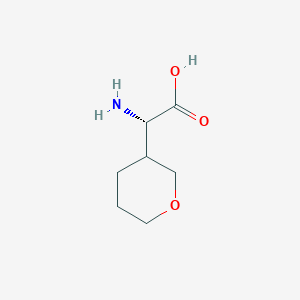
(2S)-2-Amino-2-(oxan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(oxan-3-yl)acetic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an oxane ring attached to the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(oxan-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as oxane and glycine.
Formation of Intermediate: The oxane ring is introduced through a series of reactions, including nucleophilic substitution and ring-closing reactions.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(oxan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(2S)-2-Amino-2-(oxan-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(oxan-3-yl)acetic acid involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can act as a substrate or inhibitor for various enzymes.
Receptors: It may bind to specific receptors, triggering downstream signaling pathways.
Pathways: Involvement in metabolic pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-3-(oxan-3-yl)propanoic acid
- (2S)-2-Amino-2-(oxan-2-yl)acetic acid
- (2S)-2-Amino-2-(oxan-4-yl)acetic acid
Uniqueness
(2S)-2-Amino-2-(oxan-3-yl)acetic acid is unique due to its specific oxane ring position and its potential biological activity. This structural uniqueness may confer distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S)-2-amino-2-(oxan-3-yl)acetic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)5-2-1-3-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1 |
InChI Key |
BGPODSGVEGWTLX-GDVGLLTNSA-N |
Isomeric SMILES |
C1CC(COC1)[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC(COC1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




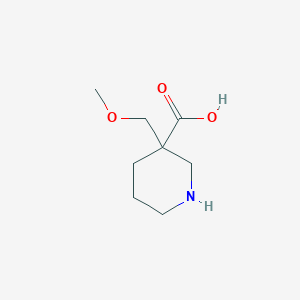

amine](/img/structure/B13254716.png)
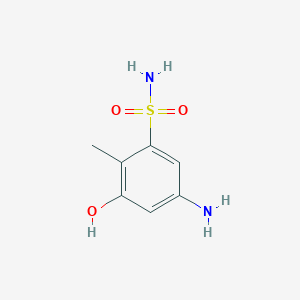

![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol](/img/structure/B13254721.png)
